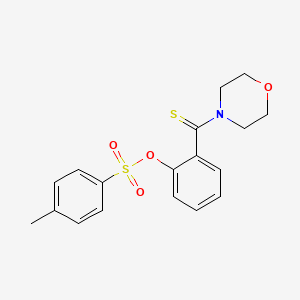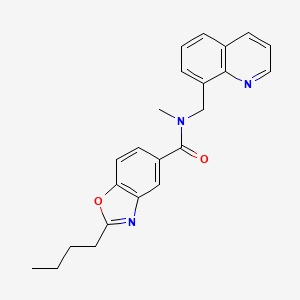![molecular formula C21H17N3O6 B4936372 1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4936372.png)
1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NBMPR, which stands for nitrobenzylthioinosine, and is a potent inhibitor of nucleoside transporters.
Wirkmechanismus
NBMPR inhibits nucleoside transporters by binding to the extracellular domain of the transporter, preventing the uptake of nucleosides into the cell. This inhibition leads to a decrease in the intracellular levels of nucleosides, which can result in cell death. The mechanism of action of NBMPR has been extensively studied, and its potency as an inhibitor of nucleoside transporters has been well established.
Biochemical and Physiological Effects:
NBMPR has been shown to have a range of biochemical and physiological effects. Inhibition of nucleoside transporters by NBMPR can lead to a decrease in intracellular levels of nucleosides, which can result in cell death. Additionally, NBMPR has been shown to regulate immune responses by modulating the levels of adenosine, which is an important signaling molecule in the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
NBMPR has several advantages for lab experiments, including its potency as an inhibitor of nucleoside transporters and its ability to regulate immune responses. However, there are also limitations to its use, including its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are several future directions for research on NBMPR. One area of interest is the development of NBMPR analogs with improved potency and selectivity. Additionally, there is potential for the use of NBMPR in combination with other cancer therapies to enhance their efficacy. Further research is also needed to better understand the role of nucleoside transporters in immune responses and the potential for NBMPR to modulate these responses.
Conclusion:
In conclusion, NBMPR is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit nucleoside transporters has been extensively studied, and it has shown promise as a potential candidate for cancer therapy and immune modulation. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of NBMPR involves several steps, including the reaction of 4-nitrobenzyl chloride with thioinosine, followed by the reaction of the resulting intermediate with allyl bromide and then with 2-formylbenzoic acid. The final product is obtained through a cyclization reaction. This synthesis method has been optimized to achieve high yields and purity of NBMPR.
Wissenschaftliche Forschungsanwendungen
NBMPR has been extensively used in scientific research for its ability to inhibit nucleoside transporters. These transporters are responsible for the uptake of nucleosides, which are essential components of DNA and RNA synthesis. Inhibition of nucleoside transporters by NBMPR has been shown to have anti-tumor effects, making it a potential candidate for cancer therapy. Additionally, NBMPR has been studied for its role in regulating immune responses and as a tool for studying nucleoside transporters.
Eigenschaften
IUPAC Name |
(5E)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c1-2-11-23-20(26)17(19(25)22-21(23)27)12-15-5-3-4-6-18(15)30-13-14-7-9-16(10-8-14)24(28)29/h2-10,12H,1,11,13H2,(H,22,25,27)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHUQYGLXNJYQV-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4936297.png)
![3-(4-bromophenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4936301.png)
![N-[4-(aminocarbonyl)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B4936305.png)

![5-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4936316.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4936327.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4936341.png)
amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4936346.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide](/img/structure/B4936354.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4936384.png)